molecular formula C5H10O3 B180225 (1,4-Dioxan-2-yl)methanol CAS No. 143669-41-4

(1,4-Dioxan-2-yl)methanol

Cat. No.: B180225
CAS No.: 143669-41-4
M. Wt: 118.13 g/mol
InChI Key: CMEPUAROFJSGJN-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild alcohol-like odor and is soluble in water and most organic solvents. This compound is chiral, existing in two enantiomeric forms: (2S)-1,4-Dioxan-2-yl-methanol and (2R)-1,4-Dioxan-2-yl-methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,4-Dioxan-2-yl)methanol can be synthesized through various methods. One common approach involves the hydroxymethylation of cyclopentadiene with formaldehyde, resulting in the formation of (2S)-1,4-Dioxan-2-yl-methanol . Another method includes the reaction of benzophenone with dioxane under microwave irradiation, which promotes C-C bond coupling .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (1,4-Dioxan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,4-Dioxan-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • (2R)-1,4-Dioxan-2-yl-methanol
  • 1,4-Dioxane-2-carboxylic acid
  • (1,4-Dioxan-2-yl)methanamine hydrochloride
  • tert-Butyl (1,4-dioxan-2-yl)methylcarbamate

Comparison: (1,4-Dioxan-2-yl)methanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers distinct advantages in asymmetric synthesis and as a versatile building block in organic chemistry .

Properties

IUPAC Name

1,4-dioxan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPUAROFJSGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347290
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29908-11-0
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dioxan-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dioxan-2-yl)methanol
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(1,4-Dioxan-2-yl)methanol
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(1,4-Dioxan-2-yl)methanol
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(1,4-Dioxan-2-yl)methanol
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Reactant of Route 6
(1,4-Dioxan-2-yl)methanol

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